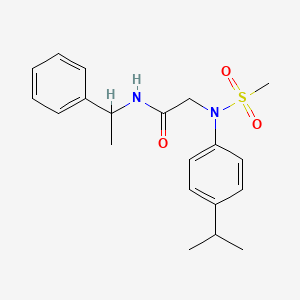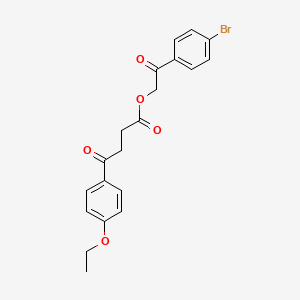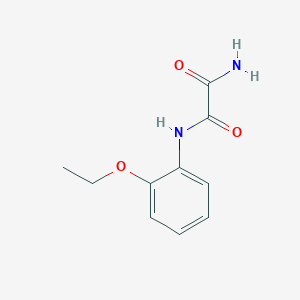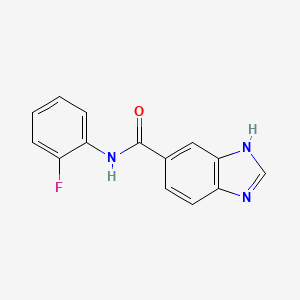
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, commonly known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been synthesized through various methods and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
Compound A acts as a selective glucocorticoid receptor modulator (SGRM), which means that it selectively activates the glucocorticoid receptor without activating other steroid receptors, such as the mineralocorticoid receptor. This activation of the glucocorticoid receptor leads to the regulation of gene expression, which can result in anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
Compound A has been shown to have anti-inflammatory and immunosuppressive effects in various cell types, including macrophages, T cells, and dendritic cells. Additionally, Compound A has been shown to regulate glucose metabolism and adipogenesis. These effects have been attributed to the activation of the glucocorticoid receptor and subsequent regulation of gene expression.
実験室実験の利点と制限
One advantage of using Compound A in lab experiments is its selectivity for the glucocorticoid receptor, which allows for the specific activation of this receptor without activating other steroid receptors. Additionally, Compound A has been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of using Compound A is its potential off-target effects, which may limit its specificity in certain experimental settings.
将来の方向性
There are several future directions for the research on Compound A. One potential area of research is the development of more selective SGMRs that can selectively activate specific glucocorticoid receptor isoforms. Additionally, more studies are needed to understand the potential applications of Compound A in various disease models, including cancer, arthritis, and neurodegenerative diseases. Finally, more research is needed to understand the potential off-target effects of Compound A and to develop strategies to minimize these effects.
合成法
Compound A can be synthesized through various methods, including the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of a base. Another method involves the reaction of N-(4-isopropylphenyl)-N-(methylsulfonyl)glycinamide with 1-bromo-1-phenylethane in the presence of copper iodide and cesium carbonate. Both methods have been reported to yield Compound A in good yields.
科学的研究の応用
Compound A has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases, including cancer, arthritis, and neurodegenerative diseases. Additionally, Compound A has been used to study the role of the glucocorticoid receptor in various physiological processes, including metabolism, immune response, and stress response.
特性
IUPAC Name |
2-(N-methylsulfonyl-4-propan-2-ylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)17-10-12-19(13-11-17)22(26(4,24)25)14-20(23)21-16(3)18-8-6-5-7-9-18/h5-13,15-16H,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUXYEUIFBXYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6235142 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)

![1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4895523.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
